5-[(3-Formylphenoxy)methyl]-2-furoic acid
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Description
The compound "5-[(3-Formylphenoxy)methyl]-2-furoic acid" is a derivative of furoic acid, which is a topic of interest in various research studies due to its potential applications in the synthesis of biobased polymers, pharmaceuticals, and agrochemicals. Furoic acid derivatives have been explored for their hypolipidemic properties, nematicidal activities, and as building blocks for biobased materials 9.
Synthesis Analysis
The synthesis of 5-substituted-2-furoic acids has been achieved through various methods. One approach involves the reduction of 5-alkyl- and 5-aryl-2-furoic acids under Birch conditions followed by esterification . Another method includes the transformation of furoic acid into 2,5-furandicarboxylic acid (FDCA) through a series of reactions such as bromination, esterification, carbonylation, and hydrolysis . Additionally, enzymatic synthesis has been employed to create biobased polyesters using furan derivatives as monomers .
Molecular Structure Analysis
The molecular structure of furoic acid derivatives exhibits interesting spectroscopic properties. For instance, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of 5-alkyl-2,5-dihydrofuroates . The IR spectrum of these compounds shows two high absorption maxima near 1750 and 1730 cm^-1 due to the ester carbonyl group .
Chemical Reactions Analysis
Furoic acid derivatives undergo various chemical reactions. The anodic oxidation of 5-alkyl-2-furoic acids in protic solvents leads to the formation of 1-butenolides and γ-keto esters . The carboxylation of furoic acid into FDCA has been explored through different pathways, including catalytic and stoichiometric processes, which are crucial for the development of bio-based polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of furoic acid derivatives are influenced by the nature of their substituents. For example, 5-(tetradecyloxy)-2-furancarboxylic acid exhibits hypolipidemic activity and affects blood lipid levels with minimal impact on liver weight and fat content . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties . The nematicidal activity of 5-hydroxymethyl-2-furoic acid against plant-parasitic nematodes has also been documented9.
Scientific Research Applications
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Synthetic Strategies for Star-Shaped Molecules
- Application : This compound can be used in the synthesis of star-shaped molecules, which have been in high demand due to their importance in various fields .
- Method : The synthesis of these molecules often involves Suzuki cross-coupling reactions .
- Results : The distinct properties of these compounds compared to their linear analogues make them versatile building blocks for the formation of mesophases of interesting mesomorphic and photophysical properties .
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Photocleavable and pH Sensitive Chitosan Hydrogel
- Application : A similar compound, 4-formylphenyl 4- ( (4-formylphenoxy)methyl)-3-nitrobenzoate, has been used in the synthesis of a dual stimuli-responsive hydrogel .
- Method : The synthesis involves joining the compound with amine-based polysaccharides, such as chitosan .
- Results : The resulting hydrogel has UV- and pH-responsive sites .
-
Construction of Star-Shaped Molecules
- Application : This compound can be used in the synthesis of star-shaped molecules, which have been in high demand due to their importance in various fields .
- Method : The synthesis of these molecules often involves Suzuki cross-coupling reactions .
- Results : The distinct properties of these compounds compared to their linear analogues make them versatile building blocks for the formation of mesophases of interesting mesomorphic and photophysical properties .
-
Synthesis of Indole Derivatives
- Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology . Although “5-[(3-Formylphenoxy)methyl]-2-furoic acid” is not directly mentioned, it’s possible that it could be used in the synthesis of indole derivatives.
- Method : The specific method would depend on the exact indole derivative being synthesized .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
properties
IUPAC Name |
5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)17-8-11-4-5-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOINUORALKLTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229180 |
Source
|
Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Formylphenoxy)methyl]-2-furoic acid | |
CAS RN |
881041-10-7 |
Source
|
Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881041-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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